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Compound of Interest

Compound Name: 2-Cyclopentylcyclopentanone

Cat. No.: B1220294 Get Quote

Introduction
2-Cyclopentylcyclopentanone is a bicyclic ketone with applications in the fragrance and

flavor industries, valued for its fresh, minty aroma.[1] A thorough understanding of its molecular

structure is paramount for quality control, synthetic pathway confirmation, and regulatory

compliance. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive toolkit for the

unambiguous identification and structural elucidation of this molecule. This guide offers an in-

depth analysis of the spectroscopic data of 2-Cyclopentylcyclopentanone, grounded in

established scientific principles and experimental best practices.

Molecular Structure and Numbering Scheme
To facilitate the interpretation of the spectroscopic data, the following numbering scheme is

adopted for 2-Cyclopentylcyclopentanone.

Caption: IUPAC Numbering of 2-Cyclopentylcyclopentanone.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 2-
Cyclopentylcyclopentanone.
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Experimental Protocol: ¹H and ¹³C NMR
Rationale for Experimental Choices:

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of non-polar

to moderately polar organic compounds like ketones. Its deuterium signal provides a lock for

the spectrometer's magnetic field, and its residual proton signal (at ~7.26 ppm) and carbon

signal (at ~77.16 ppm) are well-characterized and do not typically interfere with the signals of

the analyte.

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard because its

protons and carbons are highly shielded, producing a single, sharp signal at 0 ppm that does

not overlap with most organic compound signals. This provides a reliable reference point for

chemical shifts.

Step-by-Step Methodology:

Sample Preparation: A solution of 2-Cyclopentylcyclopentanone (approximately 10-20 mg

for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL)

containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked

onto the deuterium signal of the CDCl₃.

Shimming: The magnetic field is shimmed to achieve maximum homogeneity, which results

in sharp, well-resolved NMR signals.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Multiple scans

are averaged to improve the signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum by

removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient

number of scans are acquired to obtain a good signal-to-noise ratio, which is inherently

lower for ¹³C than for ¹H.
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¹H NMR Data (Predicted)
Due to the unavailability of experimentally derived ¹H NMR data in the searched literature, a

predicted spectrum is presented below. Predicted spectra are valuable tools for initial structural

confirmation.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.2 - 2.0 Multiplet 3H H2, H5α, H5β

~1.9 - 1.4 Multiplet 13H

H3α, H3β, H4α, H4β,

H1', H2'α, H2'β, H3'α,

H3'β, H4'α, H4'β,

H5'α, H5'β

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of 2-Cyclopentylcyclopentanone is expected to show

complex, overlapping multiplets in the upfield region.

The protons on the carbon alpha to the carbonyl group (C2 and C5) are expected to be the

most deshielded due to the electron-withdrawing effect of the carbonyl group, resonating in

the range of δ 2.0-2.2 ppm.[2]

The remaining methylene and methine protons of both cyclopentyl rings would appear as a

complex series of overlapping multiplets in the region of δ 1.4-1.9 ppm. The complexity

arises from the restricted rotation and the numerous, similar chemical environments leading

to extensive spin-spin coupling.

¹³C NMR Data
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Chemical Shift (δ) ppm DEPT-135 Assignment

219.72 C C1 (C=O)

52.73 CH C2

40.02 CH C1'

38.50 CH₂ C5

30.76 CH₂ C2'/C5'

29.65 CH₂ C3/C4

27.48 CH₂ C3'/C4'

25.14 CH₂ C3/C4

24.83 CH₂ C2'/C5'

20.62 CH₂ C3/C4

Data sourced from a patent document.[1]

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton.

Carbonyl Carbon: The most downfield signal at 219.72 ppm is characteristic of a ketone

carbonyl carbon.[2] Its high chemical shift is due to the significant deshielding effect of the

electronegative oxygen atom.

Methine Carbons: The signals at 52.73 ppm and 40.02 ppm are assigned to the two methine

carbons, C2 and C1', respectively. C2, being alpha to the carbonyl, is more deshielded.

Methylene Carbons: The remaining signals in the upfield region (20-40 ppm) correspond to

the eight methylene carbons of the two cyclopentyl rings. The slight differences in their

chemical shifts are due to their varying proximity to the carbonyl group and their

stereochemical environment.

II. Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule.

Experimental Protocol: FT-IR Spectroscopy
Rationale for Experimental Choices:

Neat Sample: For a liquid sample like 2-Cyclopentylcyclopentanone, running the analysis

"neat" (without a solvent) as a thin film is the simplest and most direct method. This avoids

any interfering signals from a solvent.

Salt Plates: Sodium chloride (NaCl) or potassium bromide (KBr) plates are used as they are

transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹).

Step-by-Step Methodology:

Background Spectrum: A background spectrum of the empty spectrometer is recorded to

account for atmospheric CO₂ and water vapor.

Sample Preparation: A single drop of 2-Cyclopentylcyclopentanone is placed on a clean

NaCl or KBr salt plate. A second salt plate is placed on top to create a thin liquid film.

Data Acquisition: The salt plates are placed in the sample holder of the FT-IR spectrometer.

The spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio.

The background spectrum is automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber

(cm⁻¹) is analyzed for characteristic absorption bands.

IR Data
Wavenumber (cm⁻¹) Functional Group

1730 C=O (Ketone)

~2950-2870 C-H (sp³) stretch

~1465 C-H (sp³) bend
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Data sourced from a patent document.[1]

Interpretation of the IR Spectrum:

C=O Stretch: The most prominent and diagnostic absorption is the strong, sharp peak at

1730 cm⁻¹. This is characteristic of the C=O stretching vibration of a saturated, five-

membered cyclic ketone (cyclopentanone).[3] The ring strain in the five-membered ring

increases the frequency of the C=O stretch compared to an acyclic ketone (typically ~1715

cm⁻¹).

C-H Stretches and Bends: The absorptions in the 2870-2950 cm⁻¹ region are due to the C-H

stretching vibrations of the sp³ hybridized carbons in the cyclopentyl rings. The band around

1465 cm⁻¹ corresponds to the scissoring (bending) vibration of the CH₂ groups.

III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
Rationale for Experimental Choices:

Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy to

the analyte molecule, causing it to fragment in a reproducible manner. This fragmentation

pattern is a valuable fingerprint for structural elucidation.

Gas Chromatography (GC) Inlet: GC is an excellent method for introducing a volatile liquid

sample like 2-Cyclopentylcyclopentanone into the mass spectrometer, ensuring its purity

before analysis.

Step-by-Step Methodology:

Sample Introduction: A dilute solution of 2-Cyclopentylcyclopentanone in a volatile solvent

(e.g., dichloromethane) is injected into a gas chromatograph (GC). The GC separates the

compound from any impurities.
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Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV),

which ejects an electron from the molecule to form a molecular ion (M⁺•).

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, charged ions and neutral radicals.

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Mass Spectrometry Data
m/z Relative Intensity (%) Proposed Fragment

152 15 [M]⁺• (Molecular Ion)

123 10 [M - C₂H₅]⁺

109 10 [M - C₃H₇]⁺

85 30 [C₅H₉CO]⁺ or [C₆H₁₃]⁺

84 100 [C₆H₁₂]⁺•

83 30 [C₆H₁₁]⁺

67 50 [C₅H₇]⁺

55 53 [C₄H₇]⁺

Data sourced from a patent document.[1]

Interpretation of the Mass Spectrum:
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[C10H16O]⁺•
m/z = 152

[C6H12]⁺•
m/z = 84 (Base Peak)

- C5H8O

[C5H7]⁺
m/z = 67

- C5H9O•

[C4H7]⁺
m/z = 55

- C5H9CO•[C5H9CO]⁺
m/z = 85

- C5H11•

Click to download full resolution via product page

Caption: Key Fragmentation Pathways of 2-Cyclopentylcyclopentanone.

Molecular Ion: The peak at m/z 152 corresponds to the molecular ion (M⁺•), confirming the

molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol .

Base Peak: The base peak (the most intense peak) at m/z 84 is likely due to a McLafferty-

type rearrangement followed by the loss of a neutral cyclopentanone molecule, or a retro-

Diels-Alder type fragmentation of the cyclopentane ring attached to the carbonyl group.

Alpha-Cleavage: A common fragmentation pathway for ketones is α-cleavage, the breaking

of the bond adjacent to the carbonyl group.[3] Cleavage between C1-C2 and the cyclopentyl

group would lead to the acylium ion at m/z 85 ([C₅H₉CO]⁺).

Other Fragments: The peak at m/z 67 likely corresponds to the cyclopentyl cation ([C₅H₇]⁺).

The peak at m/z 55 is a common fragment in cyclic systems, often corresponding to the

[C₄H₇]⁺ ion.

Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry

provides a robust and unequivocal structural confirmation of 2-Cyclopentylcyclopentanone.

The ¹³C NMR and IR data definitively identify the ketone functional group within a five-

membered ring, while the mass spectrometry data confirms the molecular weight and reveals

characteristic fragmentation patterns. Although experimental ¹H NMR data was not available,
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predicted data aligns with the expected structure, showing complex multiplets characteristic of

the two interconnected cyclopentyl rings. This comprehensive spectroscopic analysis serves as

a cornerstone for the quality assessment and scientific understanding of this important

fragrance compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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